

Synthesis of Vaginol and its Analogues: Application Notes and Protocols

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Compound of Interest

Compound Name: Vaginol

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Introduction

Vaginol, a naturally occurring furanocoumarin, and its analogues have garnered significant interest within the scientific community due to their potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of **Vaginol**, chemically identified as (8R,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one. The methodologies outlined herein are based on established synthetic strategies for furanocoumarins, offering a comprehensive guide for researchers engaged in the synthesis and evaluation of these compounds. While specific quantitative data for the synthesis of **Vaginol** is not extensively available in the public domain, this document extrapolates from the synthesis of structurally related compounds to provide a robust framework for its preparation and for the design of novel analogues.

Chemical Structure

Vaginol:

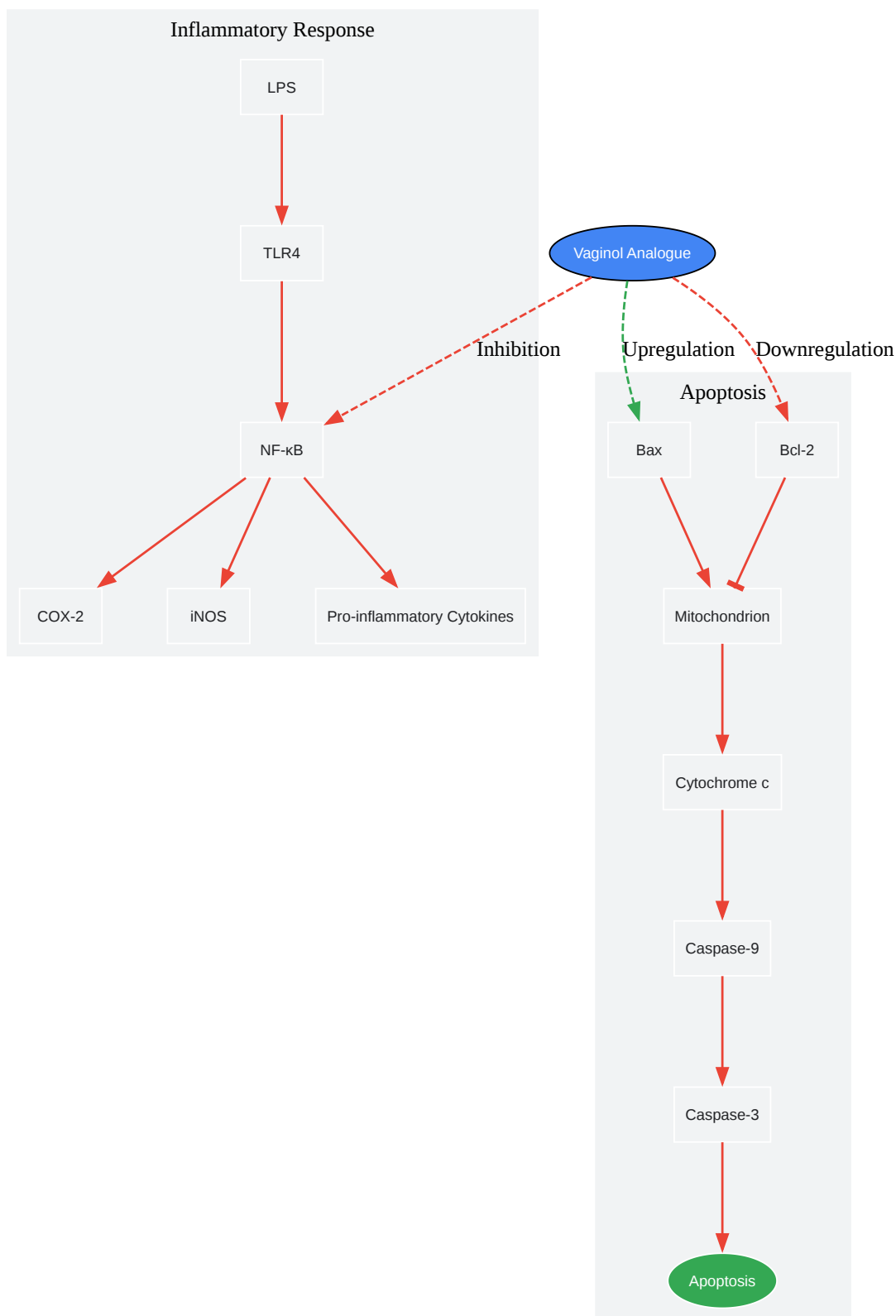
- IUPAC Name: (8R,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
- Molecular Formula: C₁₄H₁₄O₅

- Class: Furanocoumarin

Synthetic Approach

The synthesis of **Vaginol** can be approached through a multi-step sequence starting from a readily available substituted coumarin precursor. A plausible synthetic pathway involves the introduction of a prenyl group, followed by cyclization to form the dihydrofuran ring, and subsequent stereoselective dihydroxylation.

Diagram: Proposed Synthetic Workflow for **Vaginol**



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